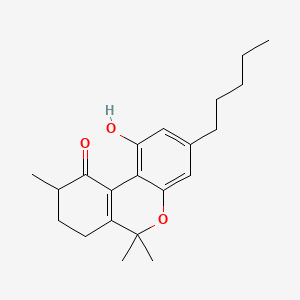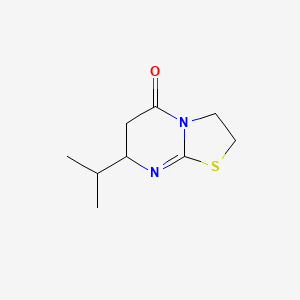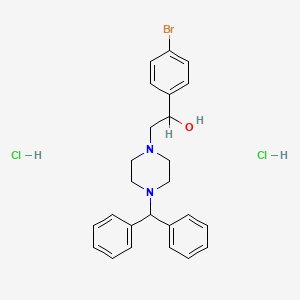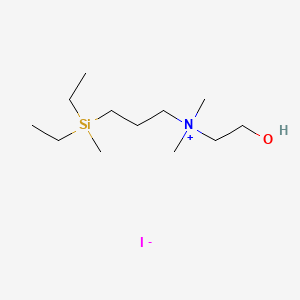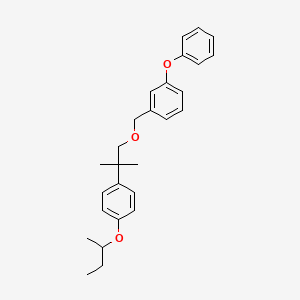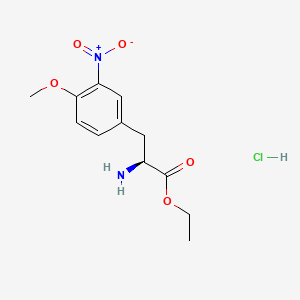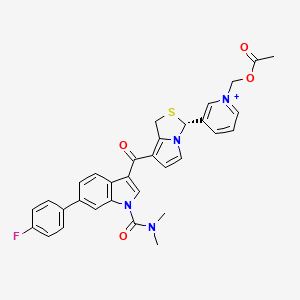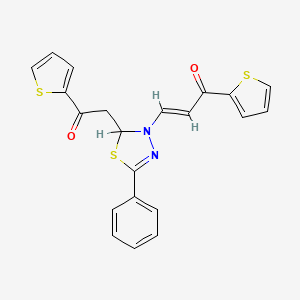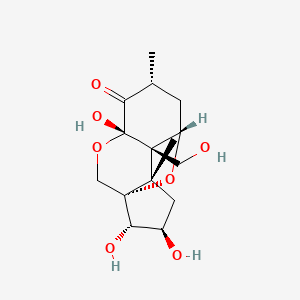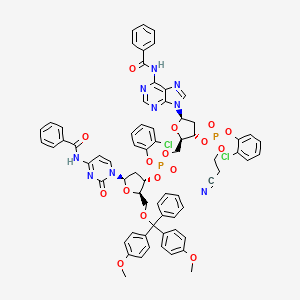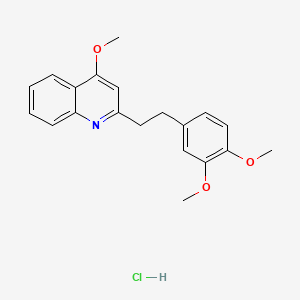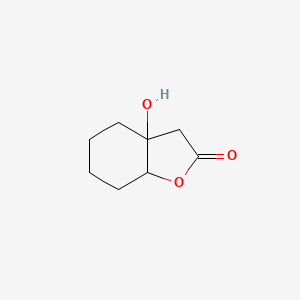
1-(3-Chlorophenyl)-3-(4-chlorophenyl)-2-pyrazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chlorophenyl)-3-(4-chlorophenyl)-2-pyrazoline is a chemical compound that belongs to the class of pyrazolines. Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of two chlorophenyl groups attached to the pyrazoline ring, making it a significant molecule in various chemical and pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-3-(4-chlorophenyl)-2-pyrazoline typically involves the reaction of chalcones with hydrazine hydrate. The chalcones are prepared by the Claisen-Schmidt condensation of 3-chlorobenzaldehyde and 4-chlorobenzaldehyde with acetophenone. The resulting chalcones are then reacted with hydrazine hydrate under reflux conditions to yield the desired pyrazoline compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in the presence of a suitable solvent, such as ethanol or methanol, and under controlled temperature and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Chlorophenyl)-3-(4-chlorophenyl)-2-pyrazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazoline derivatives.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Pyrazole derivatives.
Reduction: Dihydropyrazoline derivatives.
Substitution: Various substituted pyrazoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(3-Chlorophenyl)-3-(4-chlorophenyl)-2-pyrazoline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in the development of new pharmaceutical agents.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(3-Chlorophenyl)-3-(4-chlorophenyl)-2-pyrazoline involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-Chlorophenyl)-3-phenyl-2-pyrazoline
- 1-(4-Chlorophenyl)-3-phenyl-2-pyrazoline
- 1-(3,4-Dichlorophenyl)-3-phenyl-2-pyrazoline
Uniqueness
1-(3-Chlorophenyl)-3-(4-chlorophenyl)-2-pyrazoline is unique due to the presence of two chlorophenyl groups, which can significantly influence its chemical reactivity and biological activity. The specific positioning of the chlorine atoms on the phenyl rings can affect the compound’s interaction with molecular targets, making it distinct from other similar pyrazoline derivatives.
Propiedades
Número CAS |
2535-74-2 |
|---|---|
Fórmula molecular |
C15H12Cl2N2 |
Peso molecular |
291.2 g/mol |
Nombre IUPAC |
2-(3-chlorophenyl)-5-(4-chlorophenyl)-3,4-dihydropyrazole |
InChI |
InChI=1S/C15H12Cl2N2/c16-12-6-4-11(5-7-12)15-8-9-19(18-15)14-3-1-2-13(17)10-14/h1-7,10H,8-9H2 |
Clave InChI |
KNUZJJDACZTHFI-UHFFFAOYSA-N |
SMILES canónico |
C1CN(N=C1C2=CC=C(C=C2)Cl)C3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


